N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
188019-33-2
VCID:
VC20929051
InChI:
InChI=1S/C9H15N3O3/c1-5(13)11-4-7-9(15)8(14)6(12-7)2-3-10/h6-9,12,14-15H,2,4H2,1H3,(H,11,13)/t6-,7+,8+,9+/m0/s1
SMILES:
CC(=O)NCC1C(C(C(N1)CC#N)O)O
Molecular Formula:
C9H15N3O3
Molecular Weight:
213.23 g/mol
N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide
CAS No.: 188019-33-2
Cat. No.: VC20929051
Molecular Formula: C9H15N3O3
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188019-33-2 |
|---|---|
| Molecular Formula | C9H15N3O3 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | N-[[(2R,3R,4R,5S)-5-(cyanomethyl)-3,4-dihydroxypyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H15N3O3/c1-5(13)11-4-7-9(15)8(14)6(12-7)2-3-10/h6-9,12,14-15H,2,4H2,1H3,(H,11,13)/t6-,7+,8+,9+/m0/s1 |
| Standard InChI Key | QGCAKJXKXSRUJY-JQCXWYLXSA-N |
| Isomeric SMILES | CC(=O)NC[C@@H]1[C@H]([C@@H]([C@@H](N1)CC#N)O)O |
| SMILES | CC(=O)NCC1C(C(C(N1)CC#N)O)O |
| Canonical SMILES | CC(=O)NCC1C(C(C(N1)CC#N)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator